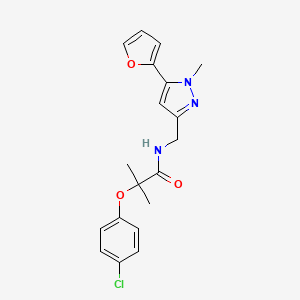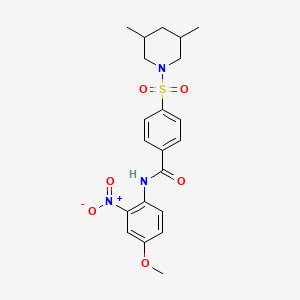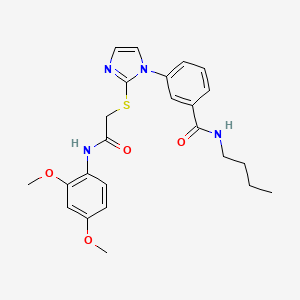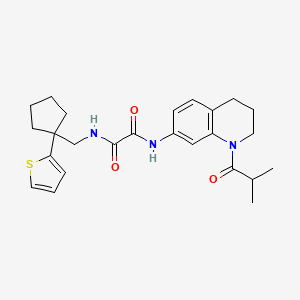
Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular weight of ITM is 336.45. The structure of ITM is unique and complex, contributing to its potential pharmacological applications.Chemical Reactions Analysis
The synthesis of π-expanded indolizines, which are related to ITM, starting from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt has been reported. The method was almost equally efficient when either CoCl2·6H2O or ZrCl4 was used as a catalyst .作用機序
The mechanism of action of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. This compound has been found to inhibit the growth of various microorganisms and cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication, which may contribute to its anticancer properties. This compound has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of important biomolecules, such as fatty acids and nucleotides.
実験室実験の利点と制限
One of the advantages of using Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone in lab experiments is its high yield and purity, which makes it easy to obtain in large quantities. Additionally, this compound has been found to exhibit potent antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone. One potential direction is the development of new drugs based on the structure of this compound. Additionally, this compound may be further studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Further research may also be conducted to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been found to exhibit antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is synthesized using a specific method that involves the reaction of 2-aminobenzophenone with 1,4-thiazepane-7-carboxylic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound in high yield and purity.
科学的研究の応用
Indolizin-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone has been studied extensively for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
indolizin-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(17-14-18-8-4-5-10-22(18)15-17)21-11-9-19(24-13-12-21)16-6-2-1-3-7-16/h1-8,10,14-15,19H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHXHWJZATVNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2791050.png)

![3-[(2,4-dichlorobenzyl)oxy]-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2791052.png)
![4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791053.png)



![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2791058.png)
![5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2791059.png)
